3,3-Dichloropropan-1-amine hydrochloride
Description
It features two chlorine atoms on the third carbon of the propane backbone and a protonated amine group. This compound is of interest in organic synthesis, particularly in cyclization reactions, as demonstrated in , where 2,3-dichloropropan-1-amine (a positional isomer) reacts with CO₂ to form cyclic carbamates . The dichloro substitution pattern influences both steric and electronic properties, directing regioselectivity in reactions.
Properties
Molecular Formula |
C3H8Cl3N |
|---|---|
Molecular Weight |
164.46 g/mol |
IUPAC Name |
3,3-dichloropropan-1-amine;hydrochloride |
InChI |
InChI=1S/C3H7Cl2N.ClH/c4-3(5)1-2-6;/h3H,1-2,6H2;1H |
InChI Key |
OMPPOURSNFTZIB-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(Cl)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloropropan-1-amine hydrochloride typically involves the reaction of 3,3-Dichloropropan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:
Starting Materials: 3,3-Dichloropropan-1-amine and hydrochloric acid.
Reaction Conditions: The reaction is usually conducted at room temperature with constant stirring.
Product Isolation: The resulting product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 3,3-Dichloropropan-1-amine hydrochloride may involve more advanced techniques to ensure high yield and purity. These methods often include the use of specialized reactors and purification systems to optimize the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloropropan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amines or alcohols, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
3,3-Dichloropropan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is utilized in the manufacture of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3,3-Dichloropropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its reactivity is primarily due to the presence of the chlorine atoms, which can be readily substituted or modified under appropriate conditions.
Comparison with Similar Compounds
Critical Analysis of Contradictions and Limitations
- Positional Isomerism : highlights that 2,3-dichloropropan-1-amine favors 5-membered ring formation, whereas 3,3-dichloro derivatives may exhibit different regioselectivity due to steric constraints .
- Solubility vs. Reactivity : While tertiary amines (e.g., dimethyl analogs) offer better solubility, their reduced reactivity limits use in certain syntheses compared to primary amines .
Biological Activity
3,3-Dichloropropan-1-amine hydrochloride is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including its mechanisms of action, toxicity, and applications in various fields.
- Molecular Formula : C₃H₈Cl₂N
- Molecular Weight : 129.01 g/mol
- CAS Number : 5407-04-5
3,3-Dichloropropan-1-amine hydrochloride exhibits biological activity primarily through its interaction with neurotransmitter systems. It is known to act as a cholinesterase inhibitor , which can enhance cholinergic signaling by preventing the breakdown of acetylcholine. This mechanism has implications for neuroprotective effects, particularly in conditions involving oxidative stress.
Neuroprotective Effects
Studies have shown that compounds with similar structures can provide neuroprotection against oxidative damage. For instance, in cellular models, certain derivatives demonstrated significant neuroprotective effects against hydrogen peroxide-induced damage in neuronal cell lines (PC12 cells), suggesting that 3,3-Dichloropropan-1-amine hydrochloride may exhibit similar properties through its cholinergic modulation .
Toxicity and Safety
The safety profile of 3,3-Dichloropropan-1-amine hydrochloride is critical for its application. Toxicological studies indicate that exposure to high concentrations can lead to adverse effects, including mutagenicity and potential carcinogenicity. The compound's toxicity has been assessed through various animal studies, revealing dose-dependent effects on liver and thyroid function .
Study on Cholinergic Activity
A study investigated the cholinesterase inhibitory activity of several compounds structurally related to 3,3-Dichloropropan-1-amine hydrochloride. The results indicated that these compounds could significantly reduce acetylcholinesterase activity in vitro, leading to increased acetylcholine levels and enhanced cholinergic transmission. This finding supports the potential use of such compounds in treating neurodegenerative diseases like Alzheimer's .
Carcinogenicity Assessment
In a long-term study involving rats, various doses of 3,3-Dichloropropan-1-amine hydrochloride were administered to assess carcinogenic potential. The results indicated a statistically significant increase in tumor incidence in high-dose groups, particularly for liver and thyroid cancers. This highlights the importance of evaluating long-term exposure risks associated with this compound .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₃H₈Cl₂N |
| Molecular Weight | 129.01 g/mol |
| CAS Number | 5407-04-5 |
| Cholinesterase Inhibition | Yes |
| Neuroprotective Effect | Potentially positive |
| Toxicity | Dose-dependent adverse effects |
| Carcinogenicity | Yes (high doses) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
